

# Deoxypheganomycin D: A Technical Guide to its Spectroscopic Data

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## Compound of Interest

Compound Name: Deoxypheganomycin D

Cat. No.: B1670261

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **Deoxypheganomycin D**. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in the chemical and physical properties of this natural product.

## Introduction to Deoxypheganomycin D

**Deoxypheganomycin D** is a peptide antibiotic isolated from *Streptomyces cirratus*. It is recognized for its specific inhibitory activity against mycobacteria.[1][2] The compound's molecular formula is  $C_{30}H_{47}N_9O_{11}$ , with a monoisotopic mass of 709.33950335 Da.[1] It is typically supplied as a solid powder and is soluble in DMSO.[3]

## Spectroscopic Data

A complete set of spectroscopic data is essential for the unambiguous identification and characterization of **Deoxypheganomycin D**. This section summarizes the available mass spectrometry data. Unfortunately, detailed  $^1H$  and  $^{13}C$  Nuclear Magnetic Resonance (NMR) data are not readily available in the public domain or scientific literature databases accessed. The original 1977 publication detailing the chemistry of pheganomycins, which would likely contain this data, could not be retrieved for this review.

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is critical for determining its elemental composition.

Property	Value
Chemical Formula	C <sub>30</sub> H <sub>47</sub> N <sub>9</sub> O <sub>11</sub>
Exact Mass	709.33950335 Da
Molecular Weight	709.7 g/mol

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data

Specific <sup>1</sup>H NMR data for **Deoxypheganomycin D** is not available in the reviewed literature. The table below serves as a template for the type of data required for full structural elucidation.

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
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## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

Specific <sup>13</sup>C NMR data for **Deoxypheganomycin D** is not available in the reviewed literature. The table below serves as a template for the expected data.

Position	Chemical Shift (δ, ppm)	Assignment
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## Experimental Protocols

The following sections describe generalized experimental protocols for the isolation and spectroscopic analysis of natural products like **Deoxypheganomycin D**. These are based on standard laboratory practices, as the specific protocols for this compound were not detailed in the available literature.

## Isolation of Deoxypheganomycin D

- **Fermentation:** The producing organism, *Streptomyces cirratus*, is cultured in a suitable liquid medium under optimized conditions (e.g., temperature, pH, aeration, and incubation time) to maximize the production of **Deoxypheganomycin D**.
- **Extraction:** The culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration. The bioactive component is then extracted from the supernatant and/or the mycelial cake using an appropriate organic solvent, such as ethyl acetate or n-butanol.
- **Purification:** The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic steps to isolate the pure compound. This may include:
  - Adsorption chromatography on silica gel or alumina.
  - Size-exclusion chromatography using resins like Sephadex.
  - Reversed-phase high-performance liquid chromatography (HPLC) for final purification.

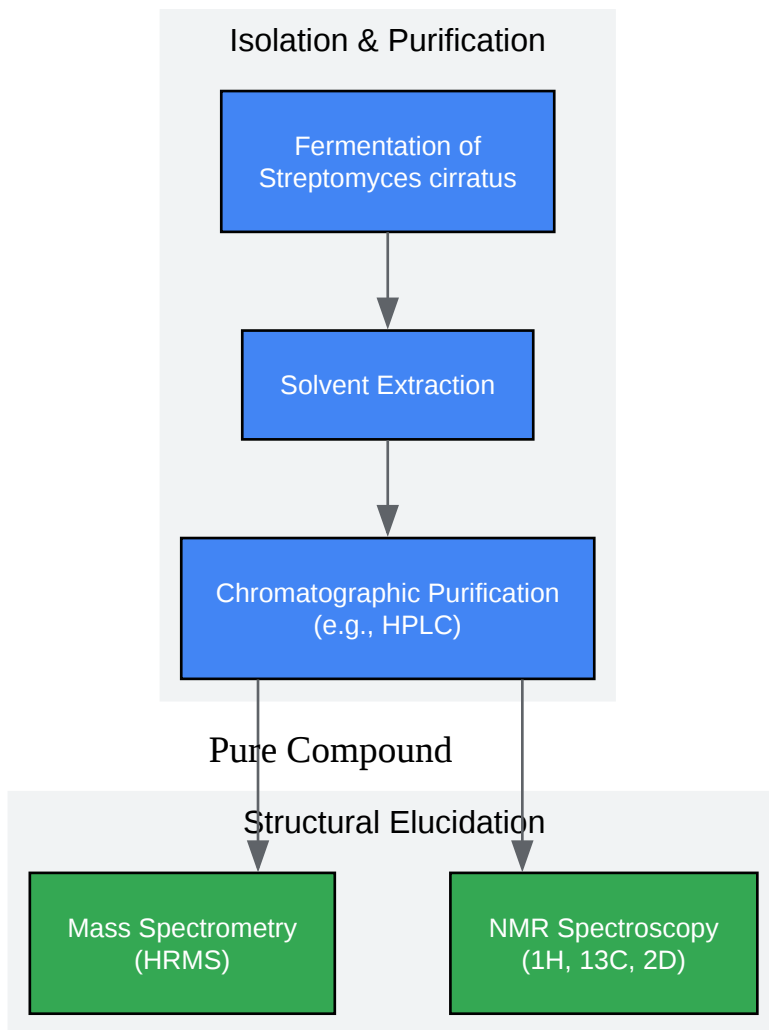
## Spectroscopic Analysis

- **Mass Spectrometry:** A solution of the purified **Deoxypheganomycin D** in a suitable solvent (e.g., methanol or acetonitrile) is analyzed by high-resolution mass spectrometry, typically using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap analyzer.
- **NMR Spectroscopy:** The purified compound is dissolved in a deuterated solvent (e.g., DMSO- $d_6$  or  $CD_3OD$ ).  $^1H$ ,  $^{13}C$ , and a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer to determine the complete chemical structure and stereochemistry of the molecule.

## Visualizations

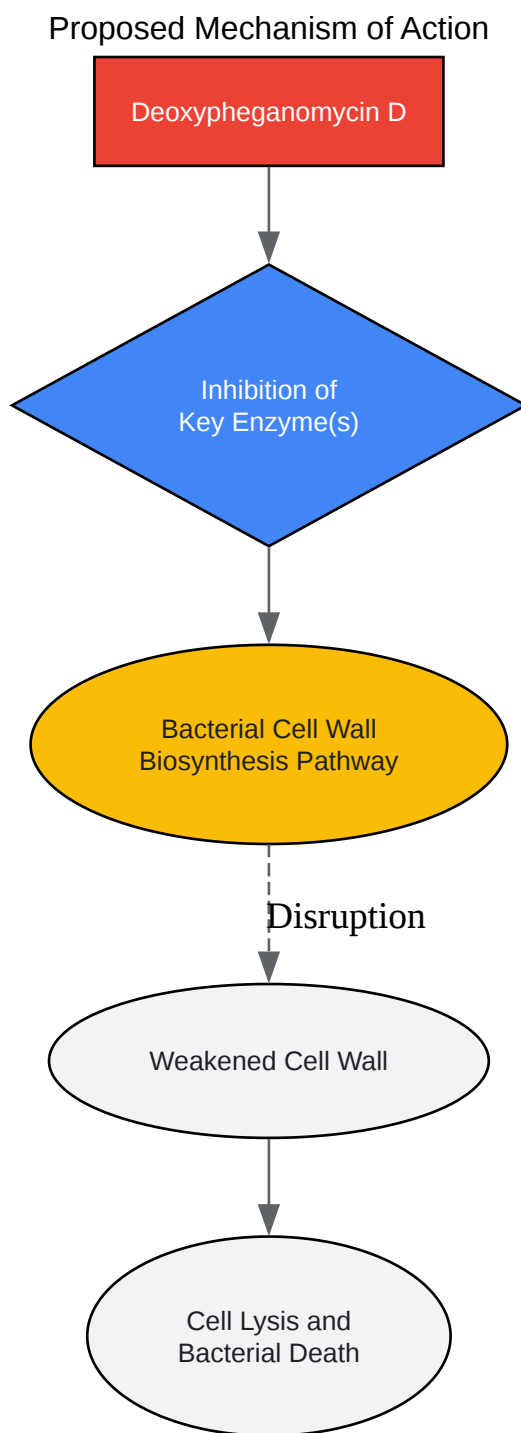
The following diagrams illustrate the general workflow for the study of **Deoxypheganomycin D** and its proposed mechanism of action.

## General Experimental Workflow for Deoxypheganomycin D



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Figure 1. A generalized experimental workflow for the isolation and structural elucidation of **Deoxypheganomycin D**.



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Figure 2. A logical diagram illustrating the proposed mechanism of action for **Deoxypheganomycin D** as a mycobacterial cell wall synthesis inhibitor.

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## References

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